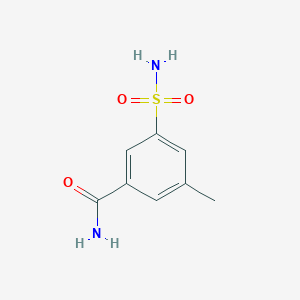
5-Hydroxycyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxycyclopent-1-ene-1-carbonitrile is a versatile organic compound with the molecular formula C6H7NO It is characterized by a hydroxyl group (-OH) attached to a cyclopentene ring, which also bears a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxycyclopent-1-ene-1-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with cyclopentadiene monoepoxide.
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is used as a catalyst.
Solvent: The reaction is carried out in dry tetrahydrofuran (THF).
Reaction Conditions: The mixture is stirred at room temperature and then cooled in an ice-water bath. Acetic acid is added via syringe, followed by the addition of cyclopentadiene monoepoxide solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield through rigorous purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxycyclopent-1-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 5-oxocyclopent-1-ene-1-carbonitrile.
Reduction: Formation of 5-hydroxycyclopent-1-ene-1-amine.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
5-Hydroxycyclopent-1-ene-1-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxycyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or participate in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxycyclopent-2-en-1-one: Similar structure but with a carbonyl group instead of a nitrile group.
Cyclopent-1-ene-1-carbonitrile: Lacks the hydroxyl group.
5-Hydroxycyclopent-1-enecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5-Hydroxycyclopent-1-ene-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on the cyclopentene ring.
Properties
Molecular Formula |
C6H7NO |
|---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
5-hydroxycyclopentene-1-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h2,6,8H,1,3H2 |
InChI Key |
XYODDUAFKAHJBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


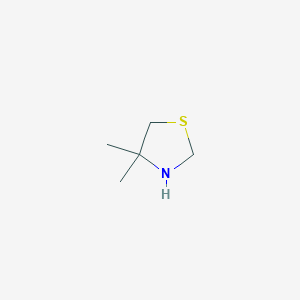

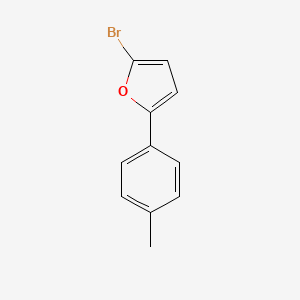
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
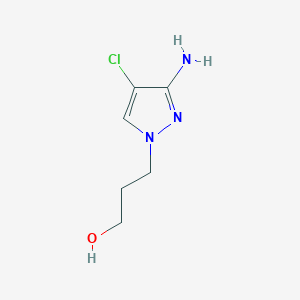
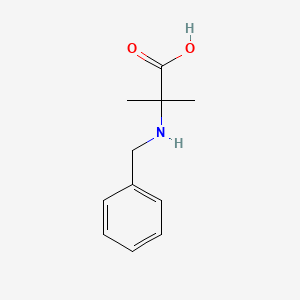
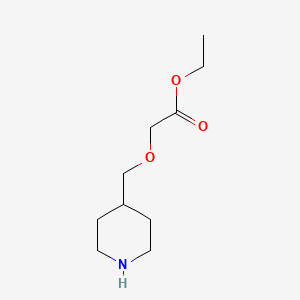
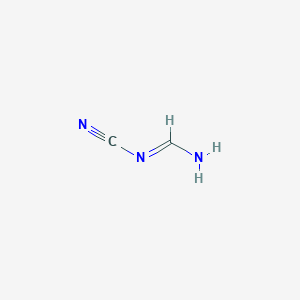
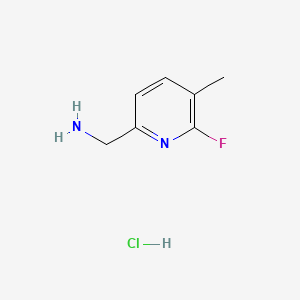
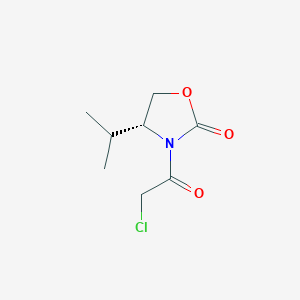
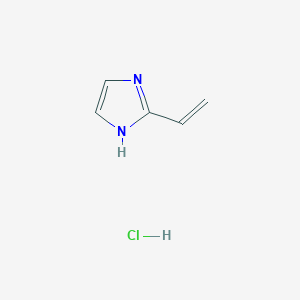
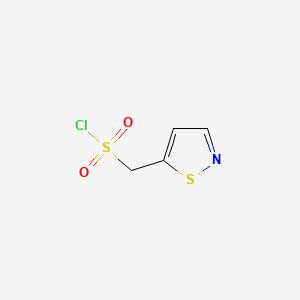
![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
